molecular formula C27H22N4O3 B2619396 5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921821-46-7

5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2619396
CAS No.: 921821-46-7
M. Wt: 450.498
InChI Key: MLYLUNPACNMBHK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic core with a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–7). The structure features:

  • 5-Benzyl group: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
  • 2-Phenyl substituent: Contributes to π-π stacking interactions.

This scaffold is frequently explored in medicinal chemistry due to its versatility in interacting with enzymes and receptors, such as kinase inhibitors .

Properties

IUPAC Name

5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3/c1-34-24-15-9-8-14-23(24)28-26(32)21-17-30(16-19-10-4-2-5-11-19)18-22-25(21)29-31(27(22)33)20-12-6-3-7-13-20/h2-15,17-18H,16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYLUNPACNMBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 2-aminopyridine and an α,β-unsaturated carbonyl compound can form the pyrazolo[4,3-c]pyridine core.

    Introduction of Substituents: The benzyl, methoxyphenyl, and phenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrazolo[4,3-c]pyridine core but differ in substituents, leading to variations in physicochemical properties and biological activity.

5-Benzyl-N-(3-Methylphenyl)-3-Oxo-2-Phenyl-2H,3H,5H-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (CAS: 923216-25-5)

  • Structural Difference : The 3-methylphenyl group replaces the 2-methoxyphenyl in the target compound.
  • Lower polarity due to the absence of an electron-donating methoxy group may decrease solubility in aqueous media .

5-Benzyl-N-Cycloheptyl-3-Oxo-2-Phenyl-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (CAS: 923226-49-7)

  • Structural Difference : Cycloheptyl substituent replaces the 2-methoxyphenyl.
  • Impact :
    • Increased steric bulk may hinder membrane permeability but enhance selectivity for larger binding sites.
    • Cycloheptyl’s aliphatic nature improves lipophilicity, favoring blood-brain barrier penetration .

3,5-Dihydro-N-(2-Methoxyethyl)-3-Oxo-2-Phenyl-5-Propyl-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (CAS: 923233-41-4)

  • Structural Difference : 2-Methoxyethyl group and propyl chain at position 4.
  • The propyl chain at position 5 may destabilize the planar conformation of the core, affecting binding to flat enzymatic pockets .

N-(4-Ethoxyphenyl)-5-Ethyl-3-Oxo-2-Phenyl-2H,3H,5H-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (CAS: 923682-25-1)

  • Structural Difference : Ethyl group at position 5 and 4-ethoxyphenyl substituent.
  • Impact :
    • Ethyl substitution at position 5 reduces steric strain compared to benzyl, possibly altering metabolic stability.
    • The para-ethoxy group enhances electron-donating effects, improving interaction with polar residues in targets .

Key Research Findings and Implications

  • Bioactivity : The target compound’s 2-methoxyphenyl group may mimic tyrosine residues in kinase ATP-binding sites, as seen in related pyrazolo[4,3-c]pyridines like KEV (PDB ID 6N7A), a JAK inhibitor .
  • Solubility vs. Potency Trade-off : Bulky substituents (e.g., benzyl, cycloheptyl) increase logP, reducing solubility but improving target engagement in hydrophobic environments.
  • Metabolic Stability : Compounds with smaller alkyl groups (e.g., ethyl, propyl) may undergo faster hepatic clearance compared to benzyl-substituted analogs.

Biological Activity

5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic structure that often exhibits significant biological activity. The specific structural components include:

  • Benzyl group : Enhances lipophilicity and may influence receptor binding.
  • Methoxyphenyl group : Potentially increases selectivity for biological targets.
  • Carboxamide functional group : Often associated with biological activity in drug design.

Synthesis

The synthesis of this compound involves multi-step reactions starting from simpler pyrazole derivatives. The detailed synthetic route includes:

  • Formation of the pyrazole core through cyclization reactions.
  • Introduction of the benzyl and methoxyphenyl substituents via nucleophilic substitution or coupling reactions.
  • Final modifications to introduce the carboxamide functionality.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, showing promising antiproliferative effects. For instance, in vitro assays demonstrated that it inhibited the growth of BRCA-deficient cancer cells with an IC50 value in the nanomolar range. This suggests that the compound may function as a selective inhibitor of cancer cell proliferation.

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably:

  • PARP Inhibition : Similar compounds in this class have shown effectiveness as poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents.

Data Table: Biological Activity Summary

Activity TypeCell Line/TargetIC50/EC50 ValueReference
AntiproliferativeBRCA-deficient cancer cells~10 nM
PARP InhibitionPARP1 and PARP23.8 nM / 2.1 nM
Neuroprotective PotentialN/AN/A

Case Studies

  • Case Study on Anticancer Activity : A study evaluating a series of pyrazolo[4,3-c]pyridine derivatives found that modifications leading to increased lipophilicity enhanced anticancer activity against several tumor types, including breast and ovarian cancers.
  • Enzymatic Inhibition : Research into similar compounds indicated that those targeting PARP showed significant promise in preclinical models of BRCA-mutated tumors, suggesting that this compound may follow suit.

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